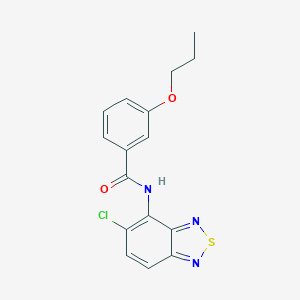
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that is involved in the breakdown of the amino acid glutamine, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide works by inhibiting the activity of the glutaminase enzyme, which is essential for the growth and proliferation of cancer cells. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide deprives cancer cells of this essential nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of glutamine and glutamate in cancer cells, and to increase the levels of reactive oxygen species (ROS). It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a wide range of cancer cell lines. One limitation is that it may not be effective in all types of cancer, and may have off-target effects that could limit its usefulness.
未来方向
There are a number of potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide treatment. Finally, there is interest in exploring the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in combination with other anticancer agents, such as immunotherapy drugs.
合成方法
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 3-bromoanisole to form an intermediate compound, which is then reacted with propionyl chloride to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
科学研究应用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anticancer agent. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has been found to be particularly effective in combination with other anticancer agents.
属性
分子式 |
C16H14ClN3O2S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-8-22-11-5-3-4-10(9-11)16(21)18-14-12(17)6-7-13-15(14)20-23-19-13/h3-7,9H,2,8H2,1H3,(H,18,21) |
InChI 键 |
SFDXKWVALTWILF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244188.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244189.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B244197.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B244198.png)
![3,4,5-trimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244199.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244207.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)